tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate
Description
tert-Butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate is a carbamate-protected amine featuring a tert-butyloxycarbonyl (Boc) group, a 3-hydroxypropyl backbone, and a 2-methylbenzyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely used for amine protection during multi-step syntheses . The 2-methylphenyl (o-methylbenzyl) group introduces steric bulk and aromaticity, which may influence both the compound’s reactivity and its physicochemical properties, such as solubility and lipophilicity.
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-(2-methylphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-7-5-6-8-14(12)9-13(11-18)10-17-15(19)20-16(2,3)4/h5-8,13,18H,9-11H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTRTZQAJKIOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzyl alcohol and tert-butyl carbamate.
Protection of Hydroxyl Group: The hydroxyl group of 2-methylbenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Intermediate: The protected alcohol is then reacted with an appropriate alkylating agent to introduce the propyl chain.
Deprotection: The protecting group is removed to yield the intermediate alcohol.
Carbamate Formation: The intermediate alcohol is then reacted with tert-butyl carbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Tosyl chloride (TsCl) for conversion to a tosylate, followed by nucleophilic substitution.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology
Enzyme Inhibition Studies: Used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Medicine
Drug Development: Investigated for potential use in drug development due to its structural similarity to biologically active molecules.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s 2-methylbenzyl group provides rigidity and aromatic interactions, contrasting with the aliphatic isobutyl group in , which may improve metabolic stability in drug design.
- Electron-Deficient Systems: Compounds like the benzimidazolone derivative and chlorinated naphthoquinone exhibit distinct electronic profiles, enabling applications in redox-active or enzyme-targeting contexts.
Biological Activity
tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate is an organic compound that has garnered attention for its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₅NO₃
- Molecular Weight : 279.38 g/mol
- Functional Groups : The compound features a tert-butyl group, a hydroxyl group, and a carbamate functional group, which contribute to its reactivity and biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of their activity. This is particularly relevant in the context of pro-inflammatory enzymes, which the compound appears to inhibit effectively.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in neurotransmitter regulation. These interactions could enhance its therapeutic effects.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, stabilizing the compound's binding to target proteins.
Anti-inflammatory Properties
One of the most notable biological activities of this compound is its potential as an anti-inflammatory agent. Studies have shown that it can inhibit pro-inflammatory pathways, which may be beneficial in treating conditions characterized by inflammation.
Neuroprotective Effects
The compound's interaction with neurotransmitter-regulating enzymes suggests potential neuroprotective effects. By modulating neurotransmitter levels, it may help in conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits specific enzymes associated with inflammation. The results indicate a dose-dependent response, suggesting that higher concentrations lead to more significant inhibition.
- In Vivo Studies : Animal models have shown that administration of the compound results in reduced markers of inflammation and improved behavioral outcomes in models of neuroinflammation.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory drugs.
- Neuroscience Research : Investigating its effects on neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.
- Organic Synthesis : Its unique structure makes it valuable as a building block for synthesizing other biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
